molecular formula C16H15BrN2O B14574774 3-[3-(4-Bromophenyl)-3-oxopropyl]benzene-1-carboximidamide CAS No. 61625-44-3

3-[3-(4-Bromophenyl)-3-oxopropyl]benzene-1-carboximidamide

Cat. No.: B14574774
CAS No.: 61625-44-3
M. Wt: 331.21 g/mol
InChI Key: OWJDPEJRMMYZAV-UHFFFAOYSA-N
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Description

3-[3-(4-Bromophenyl)-3-oxopropyl]benzene-1-carboximidamide is an organic compound that features a bromophenyl group attached to a benzene ring through a propyl chain with a carboximidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Bromophenyl)-3-oxopropyl]benzene-1-carboximidamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Bromophenyl)-3-oxopropyl]benzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(4-Bromophenyl)-3-oxopropyl]benzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-Bromophenyl)-3-oxopropyl]benzene-1-carboximidamide involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the carboximidamide group can form hydrogen bonds and interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-Bromophenyl)-3-oxopropyl]benzene-1-carboximidamide is unique due to the presence of both a bromophenyl group and a carboximidamide group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

61625-44-3

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

3-[3-(4-bromophenyl)-3-oxopropyl]benzenecarboximidamide

InChI

InChI=1S/C16H15BrN2O/c17-14-7-5-12(6-8-14)15(20)9-4-11-2-1-3-13(10-11)16(18)19/h1-3,5-8,10H,4,9H2,(H3,18,19)

InChI Key

OWJDPEJRMMYZAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)CCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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